2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a structurally complex acetamide derivative characterized by a dihydropyridinone core substituted with a 3-ethyl-1,2,4-oxadiazole moiety and an N-linked 2,4,6-trimethylphenyl group. The oxadiazole ring, a heterocycle known for its metabolic stability and hydrogen-bonding capabilities, may enhance binding affinity to biological targets.
Properties
IUPAC Name |
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-5-16-21-20(27-23-16)15-6-7-18(26)24(10-15)11-17(25)22-19-13(3)8-12(2)9-14(19)4/h6-10H,5,11H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJMPCCJWIVEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Pyridine Ring Construction: The pyridine ring is often constructed through a condensation reaction involving an aldehyde and an amine, followed by cyclization.
Coupling Reactions: The oxadiazole and pyridine rings are then coupled together using a suitable coupling reagent such as a phosphine or a palladium catalyst.
Introduction of the Mesitylacetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the mesityl ring, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the oxo groups in the pyridine or oxadiazole rings, potentially forming hydroxyl derivatives.
Substitution: The compound can participate in substitution reactions, especially at the mesityl ring, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include ethyl alcohol, acetaldehyde, or acetic acid derivatives.
Reduction: Hydroxyl derivatives of the pyridine or oxadiazole rings.
Substitution: Various substituted mesityl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or photophysical properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry
Polymer Science: The compound can be incorporated into polymers to impart specific properties such as thermal stability or conductivity.
Agriculture: It may be used in the development of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved would depend on the biological context, such as signal transduction pathways in cancer or metabolic pathways in infectious diseases.
Comparison with Similar Compounds
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
- Core Structure: Acetamide with an oxazolidinone ring.
- Key Substituents : 2,6-Dimethylphenyl and methoxy groups.
- Bioactivity/Use : Fungicidal activity, targeting oomycete pathogens.
- Comparison: The target compound replaces oxazolidinone with a 1,2,4-oxadiazole ring and substitutes 2,6-dimethylphenyl with 2,4,6-trimethylphenyl. The increased steric bulk and lipophilicity in the target compound may enhance target selectivity or environmental stability compared to oxadixyl .
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Core Structure : Triazolopyrimidine sulfonamide.
- Key Substituents : 2,6-Difluorophenyl group.
- Bioactivity/Use : Herbicidal activity via acetolactate synthase inhibition.
- Comparison: Unlike flumetsulam’s triazolopyrimidine core, the target compound features a dihydropyridinone scaffold. The oxadiazole and trimethylphenyl groups in the target may offer distinct electronic and steric interactions compared to flumetsulam’s fluorinated aryl and sulfonamide groups .
Stereoisomeric Acetamides ()
- Core Structure : Complex acetamides with diphenylhexane backbones.
- Key Substituents: Dimethylphenoxy, hydroxy, and tetrahydropyrimidinone groups.
- Bioactivity/Use: Not specified, but stereochemistry (e.g., compounds m, n, o) likely influences receptor binding.
- Comparison: The target compound’s simpler scaffold lacks the diphenylhexane backbone but introduces a dihydropyridinone-oxadiazole system.
Structural and Functional Analysis (Table)
Key Differentiators and Implications
Oxadiazole vs.
Trimethylphenyl vs. Dimethylphenyl : The additional methyl group in the target’s aryl substituent increases lipophilicity (logP), which may enhance tissue penetration but reduce aqueous solubility.
Dihydropyridinone Core: Unlike flumetsulam’s triazolopyrimidine, this core offers a ketone group for hydrogen bonding, possibly targeting enzymes like kinases or proteases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
